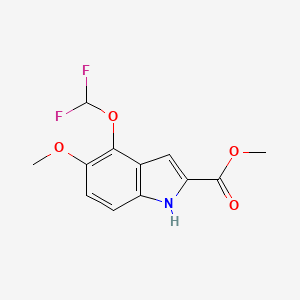

methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO4/c1-17-9-4-3-7-6(10(9)19-12(13)14)5-8(15-7)11(16)18-2/h3-5,12,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJMTRHFAWEIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185324 | |

| Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926199-54-4 | |

| Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926199-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-(Difluoromethoxy)-5-Methoxyphenylhydrazine

The phenylhydrazine precursor must bear methoxy and difluoromethoxy groups at positions corresponding to the indole’s 5- and 4-positions, respectively. Starting with 4-hydroxy-5-methoxyaniline, difluoromethylation is achieved using chlorodifluoromethane (ClCFH) under basic conditions, yielding 4-(difluoromethoxy)-5-methoxyaniline. Subsequent diazotization with sodium nitrite and hydrochloric acid, followed by reduction with stannous chloride, produces the target phenylhydrazine.

Cyclocondensation with Pyruvic Acid

Reacting the phenylhydrazine with methyl pyruvate in acetic acid facilitates cyclization, forming the indole skeleton. The reaction proceeds via enolization of the ketone, followed by-sigmatropic rearrangement and aromatization. This step yields 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid, which is subsequently esterified.

Direct Functionalization of 5-Methoxyindole-2-Carboxylic Acid

Functionalizing preformed indole derivatives offers a streamlined route to the target compound.

Synthesis of 5-Methoxyindole-2-Carboxylic Acid

5-Methoxyindole-2-carboxylic acid is commercially available or synthesized via cyclization of 5-methoxyphenylhydrazine with oxaloacetic acid. The carboxylic acid group at position 2 is retained for subsequent esterification.

Electrophilic Difluoromethoxylation at Position 4

Introducing the difluoromethoxy group at position 4 requires careful regioselectivity. Directed ortho-metalation (DoM) strategies using a tert-butoxycarbonyl (Boc)-protected indole nitrogen enable lithiation at position 4. Quenching the lithiated species with chlorodifluoromethane installs the difluoromethoxy group. Deprotection under acidic conditions regenerates the indole’s NH group.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated intermediates provide a versatile platform for introducing the difluoromethoxy group via nucleophilic substitution.

Synthesis of 4-Chloro-5-Methoxyindole-2-Carboxylic Acid

Chlorination of 5-methoxyindole-2-carboxylic acid using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) selectively substitutes position 4, leveraging the methoxy group’s directing effects. The resulting 4-chloro intermediate serves as a precursor for substitution.

Displacement with Difluoromethoxide

Heating 4-chloro-5-methoxyindole-2-carboxylic acid with potassium difluoromethoxide (KOCFH) in dimethyl sulfoxide (DMSO) facilitates aromatic nucleophilic substitution. The reaction proceeds at 120°C for 12 hours, achieving moderate yields (45–60%).

Esterification Methods

The final step involves converting the carboxylic acid to the methyl ester.

Acid-Catalyzed Esterification

Dissolving 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid in methanol saturated with HCl gas at 0°C, followed by gradual warming to room temperature, yields the methyl ester. This method, adapted from bromoindole syntheses, provides a 70–85% yield after neutralization with ammonia and extraction.

Sulfuric Acid-Mediated Esterification

Alternatively, refluxing the carboxylic acid in methanol with concentrated sulfuric acid (5% v/v) for 6 hours achieves comparable yields (75–80%). The sulfuric acid method avoids gaseous HCl, simplifying large-scale production.

Comparative Analysis of Synthesis Routes

| Method | Steps | Key Challenges | Yield (%) | Scalability |

|---|---|---|---|---|

| Fischer Indole | 4 | Phenylhydrazine synthesis complexity | 50–60 | Moderate |

| Direct Functionalization | 3 | Regioselective difluoromethoxylation | 40–55 | High |

| Nucleophilic Substitution | 4 | Halogenation selectivity | 45–60 | Moderate |

| Esterification | 1 | Acid handling | 70–85 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate has been studied for its potential as a pharmaceutical agent. The presence of the difluoromethoxy group enhances the compound's lipophilicity and bioavailability, making it suitable for drug formulation.

- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds with similar structures can act as modulators of nAChRs, which are critical in neuropharmacology and may lead to treatments for neurological disorders .

Biochemical Research

This compound serves as a versatile scaffold in the development of various biochemical probes. Its unique structure allows for modifications that can tailor its interaction with biological targets.

- Buffering Agent : this compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities .

Fluorination Chemistry

The difluoromethoxy group is significant in fluorination chemistry, enhancing the compound's reactivity and stability. This property is exploited in synthetic pathways to create diverse derivatives with potential therapeutic benefits.

- Synthesis of Difluoromethylated Compounds : The compound can be used as a precursor in the synthesis of difluoromethylated analogs, which have shown increased potency and selectivity for certain biological targets .

Case Study 1: Neuropharmacological Applications

In a study exploring the effects of various indole derivatives on nAChRs, this compound demonstrated promising results as a modulator. The study highlighted its potential in developing treatments for conditions like Alzheimer's disease, where nAChR modulation is beneficial.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indole derivatives, including this compound. The results suggested that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Key Observations:

- Core Heterocycle: Replacing the indole core with a benzene ring (e.g., methyl 4-chloro-2-(difluoromethoxy)benzoate ) eliminates the nitrogen’s lone pair contribution, reducing basicity and altering solubility.

Physicochemical Properties

Comparative data from related compounds highlight trends:

- Melting Points: Difluoromethoxy-substituted benzoates (e.g., methyl 4-chloro-2-(difluoromethoxy)benzoate ) exhibit lower melting points (~0–6°C) than indole analogs, likely due to reduced π-π stacking in benzoates.

- Spectroscopic Signatures:

- ¹H NMR: The difluoromethoxy group’s -OCF₂H proton resonates as a triplet near δ 6.5–7.0 ppm due to coupling with fluorine atoms, distinct from methoxy singlets (~δ 3.8–4.0 ppm) .

- ¹³C NMR: The CF₂ group in difluoromethoxy appears at ~δ 110–120 ppm (JC-F ≈ 250 Hz), whereas methoxy carbons appear at ~δ 55–60 ppm .

Biological Activity

Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.

Target of Action:

The compound is believed to interact with matrix metalloproteinases (MMPs) , enzymes that play a critical role in the regulation of extracellular matrix components and are implicated in processes such as angiogenesis and tumor metastasis. Similar compounds have been shown to inhibit the proteolytic activities of MMPs, which could lead to reduced tumor growth and lung metastasis.

Mode of Action:

While the exact mode of action for this compound is not fully elucidated, it is hypothesized that it may modulate biochemical pathways associated with angiogenesis by inhibiting MMP activity. This inhibition can affect various cellular processes, including cell migration and proliferation.

Biochemical Pathways:

The inhibition of MMPs can influence several pathways involved in tumor progression and inflammation. By targeting these pathways, the compound may exhibit anti-cancer properties and potentially mitigate inflammatory responses.

Anticancer Properties

Research indicates that this compound has significant potential as an anticancer agent. Compounds structurally similar to it have demonstrated the ability to inhibit tumor growth in various cancer models, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

In addition to its anticancer potential, there is evidence that compounds with similar structures can reduce inflammation by modulating pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-Methoxy-1H-Indole-2-Carboxylate | Lacks difluoromethoxy group | Different biological activities; less potent against MMPs |

| Methyl 4-(Trifluoromethoxy)-5-Methoxy-1H-Indole-2-Carboxylate | Contains trifluoromethoxy group | Varies in reactivity and interactions; potential for different therapeutic effects |

| Methyl 5-Methoxy-1H-Indole-2-Carboxylate | Lacks both difluoromethoxy and methoxy groups | Distinct chemical and biological properties; less effective in targeting MMPs |

The unique combination of functional groups in this compound contributes to its specific biological activities, differentiating it from related compounds.

Case Studies

Several studies have evaluated the biological activity of indole derivatives, including this compound:

-

Study on Tumor Growth Inhibition:

A recent study demonstrated that a similar indole derivative inhibited tumor growth by targeting MMPs, leading to decreased angiogenesis in vivo. The results indicated a significant reduction in tumor size compared to control groups . -

Inflammation Reduction in Animal Models:

In another case study involving animal models of lung inflammation, compounds structurally related to this compound showed a marked decrease in levels of pro-inflammatory cytokines such as IL-4 and TNF-α .

Q & A

Q. What are the primary synthetic routes for methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from indole scaffolds. Key steps include:

- Introduction of substituents : Sequential alkylation or nucleophilic substitution to attach the difluoromethoxy and methoxy groups at positions 4 and 5 of the indole ring.

- Esterification : Methylation of the carboxylic acid group at position 2 using reagents like dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃).

Optimization strategies : - Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitution reactions.

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and esterification. For example, the difluoromethoxy group (OCF₂H) shows distinct splitting patterns in ¹⁹F NMR.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₁H₉F₂NO₄) and isotopic patterns.

- X-ray crystallography : Resolve crystal packing and intramolecular interactions, especially for derivatives with potential bioactivity .

Q. How can initial biological activity screening be designed for this compound?

- Target selection : Prioritize enzymes or receptors where indole derivatives are known modulators (e.g., HIV integrase, cytochrome P450).

- Assay protocols :

- Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values.

- Cellular toxicity : MTT assays in human cell lines (e.g., HEK-293) to assess viability at varying concentrations (1–100 µM).

- Controls : Include structurally similar analogs (e.g., ethyl ester derivatives) to evaluate the impact of ester groups on activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to HIV integrase or kinase domains. Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions from the difluoromethoxy substituent.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding.

- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Q. What methodologies are suitable for studying stability under physiological and environmental conditions?

- Degradation kinetics :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.

- Photolytic stability : Expose to UV-Vis light (300–400 nm) and analyze by LC-MS for photoproducts.

- Environmental fate : Use OECD guidelines to assess biodegradation in soil/water systems, focusing on hydrolysis of the ester group .

Q. How can structure-activity relationships (SAR) be explored using analogs of this compound?

Comparative analysis table :

Experimental validation : Synthesize analogs and test in parallel assays to quantify changes in potency or selectivity .

Q. How can contradictory data in biological assays be resolved?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM) to confirm IC₅₀ trends.

- Off-target profiling : Screen against unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition.

- Metabolite analysis : Incubate with liver microsomes to identify active metabolites that may contribute to observed effects .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for steps involving moisture-sensitive reagents (e.g., OCF₂H introduction).

- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in SAR studies.

- Ethical compliance : Adhere to institutional guidelines for handling fluorinated compounds due to potential environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.